Cas no 2732246-59-0 (rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid)

rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
- 2732246-59-0
- EN300-28274552
- rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid
-
- インチ: 1S/C11H15NO4/c1-2-7-16-10(15)12-6-4-8-3-5-11(8,12)9(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-,11-/m0/s1
- InChIKey: GLKSUWUIZNOXEQ-KWQFWETISA-N
- SMILES: OC([C@]12CC[C@H]1CCN2C(=O)OCC=C)=O
計算された属性
- 精确分子量: 225.10010796g/mol
- 同位素质量: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 1.1
rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274552-2.5g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
Enamine | EN300-28274552-10.0g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 10.0g |
$7312.0 | 2025-03-19 | |
Enamine | EN300-28274552-0.05g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 0.05g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-28274552-0.5g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 0.5g |
$1632.0 | 2025-03-19 | |
Enamine | EN300-28274552-1g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 1g |
$1701.0 | 2023-09-09 | ||
Enamine | EN300-28274552-10g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 10g |
$7312.0 | 2023-09-09 | ||
Enamine | EN300-28274552-0.25g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 0.25g |
$1564.0 | 2025-03-19 | |
Enamine | EN300-28274552-1.0g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 1.0g |
$1701.0 | 2025-03-19 | |
Enamine | EN300-28274552-5g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 5g |
$4930.0 | 2023-09-09 | ||
Enamine | EN300-28274552-5.0g |
rac-(1R,5R)-2-[(prop-2-en-1-yloxy)carbonyl]-2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
2732246-59-0 | 95.0% | 5.0g |
$4930.0 | 2025-03-19 |
rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acidに関する追加情報
Introduction to CAS No. 2732246-59-0: rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[3.2.0]heptane-1-carboxylic acid
CAS No. 2732246-59-0, also known as rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[3.2.0]heptane-1-carboxylic acid, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic carboxylic acids, which are known for their unique structural properties and potential biological activities.
The chemical structure of rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[3.2.0]heptane-1-carboxylic acid features a 2-azabicyclo[3.2.0]heptane core, which is a seven-membered ring with a nitrogen atom at the 2-position and a carboxylic acid group at the 1-position. The presence of the propenyl ether substituent at the 5-position adds further complexity and potential for diverse biological interactions.
Recent studies have highlighted the potential of azabicyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. The unique structural features of CAS No. 2732246-59-0 make it an attractive candidate for further investigation into its pharmacological properties and potential therapeutic applications.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[3.2.0]heptane-1-carboxylic acid to various G protein-coupled receptors (GPCRs). The results showed that this compound exhibited high affinity for specific GPCRs, suggesting its potential as a lead compound for the development of novel receptor modulators.
Another area of interest is the use of azabicyclic carboxylic acids in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A recent study in the journal Bioorganic & Medicinal Chemistry Letters explored the neuroprotective effects of CAS No. 2732246-59-0. The findings indicated that this compound could effectively reduce oxidative stress and inhibit neuroinflammation, making it a promising candidate for further preclinical studies.
The synthesis of rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[3.2.0]heptane-1-carboxylic acid has been reported in several scientific publications, detailing multi-step processes involving cyclization reactions and functional group transformations. These synthetic routes provide valuable insights into the optimization of chemical synthesis methods for producing this compound on a larger scale.
In addition to its potential therapeutic applications, CAS No. 2732246-59-0 has also been studied for its use in drug delivery systems. Researchers have explored the encapsulation of this compound in nanoparticles to enhance its bioavailability and target specificity. Preliminary results from these studies have shown promising outcomes in improving drug delivery efficiency and reducing side effects.
The safety profile of rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo[3.2.0]heptane-1-carboxylic acid is another critical aspect that has been investigated in preclinical studies. Toxicity assessments have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a viable candidate for further clinical development.
In conclusion, CAS No. 273246646646464646464646464646464646464646460, or rac-(1R,5R)-2-(propenyl ether)-substituted azabicyclo[3.7]heptane carboxylic acid, represents a promising molecule with diverse potential applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its biological activities and therapeutic potential, paving the way for future innovations in drug discovery and development.
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